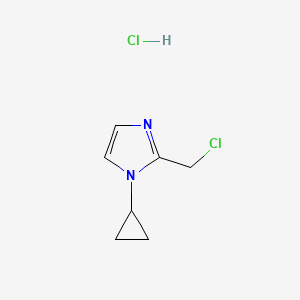![molecular formula C13H16N2O2 B2775620 N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine CAS No. 2287318-97-0](/img/structure/B2775620.png)
N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine, also known as "nitro-memantine," is a novel compound that has gained attention in recent years due to its potential therapeutic applications.
Mécanisme D'action
Nitro-memantine is a non-competitive NMDA receptor antagonist. It binds to the NMDA receptor channel and blocks the influx of calcium ions, which are known to contribute to excitotoxicity. Nitro-memantine has been shown to have a higher affinity for the NMDA receptor than its parent compound, memantine.
Biochemical and Physiological Effects:
Nitro-memantine has been shown to reduce oxidative stress and inflammation in the brain. It has also been shown to improve cognitive function in animal models of Alzheimer's disease and traumatic brain injury. Nitro-memantine has been shown to have a longer half-life than memantine, which may make it a more effective therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
Nitro-memantine has several advantages for lab experiments. It is stable at room temperature and can be easily synthesized in large quantities. However, nitro-memantine is a relatively new compound and its effects on humans are not well understood. More research is needed to determine its safety and efficacy.
Orientations Futures
There are several future directions for the study of nitro-memantine. One direction is to study its potential therapeutic applications in other neurological disorders such as Huntington's disease and multiple sclerosis. Another direction is to study its effects on different populations such as elderly individuals and individuals with genetic predispositions to neurological disorders. Additionally, more research is needed to determine the optimal dosage and administration of nitro-memantine for therapeutic use.
Méthodes De Synthèse
Nitro-memantine is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 1-aminocyclopropane-1-carboxylic acid with 2-nitrobenzaldehyde in the presence of triethylamine and acetic anhydride to form a key intermediate. The intermediate is then reacted with bicyclo[1.1.1]pentane-1-carboxylic acid in the presence of trifluoroacetic acid to form the final product, nitro-memantine.
Applications De Recherche Scientifique
Nitro-memantine has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and traumatic brain injury. It has been shown to have neuroprotective effects by reducing excitotoxicity and oxidative stress, which are known to contribute to the pathogenesis of these disorders. Nitro-memantine has also been studied for its potential use as a cognitive enhancer.
Propriétés
IUPAC Name |
N-methyl-1-[3-(2-nitrophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-14-9-12-6-13(7-12,8-12)10-4-2-3-5-11(10)15(16)17/h2-5,14H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYIGMXITYGRGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CC(C1)(C2)C3=CC=CC=C3[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-(dimethylamino)phenyl)-5-(4-fluorobenzyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2775540.png)

![2-(2-Methoxy-phenoxy)-N-[5-(4-methyl-benzyl)-thiazol-2-yl]-acetamide](/img/structure/B2775542.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,3-dimethylphenyl)oxamide](/img/structure/B2775544.png)
![2-(1-(3-chlorophenyl)-4-cyclopropyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2775545.png)



![4-bromobenzaldehyde [7-(2,3-dihydroxypropyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B2775552.png)
![N-(2-(2-(3,4-dimethoxyphenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-fluorobenzamide](/img/structure/B2775554.png)


